2,3-Dichloro-6-nitrotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZYIDMRRKTXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289750 | |
| Record name | 1,2-Dichloro-3-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-28-2 | |
| Record name | 1,2-Dichloro-3-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186393-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-3-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing 2,3 Dichloro 6 Nitrotoluene Within Substituted Nitroaromatic Chemistry Research
Substituted nitroaromatic compounds are characterized by an aromatic ring system, such as benzene (B151609) or toluene (B28343), to which a nitro group (-NO2) and other substituents are attached. epa.gov The nitro group is strongly electron-withdrawing, a feature that significantly influences the chemical reactivity of the aromatic ring. epa.gov This electronic effect is fundamental to the utility of nitroaromatics as intermediates in organic synthesis. nih.gov
2,3-Dichloro-6-nitrotoluene fits squarely within this class, featuring a toluene core with two chlorine atoms and a nitro group. Its specific substitution pattern dictates its unique reactivity and potential applications. Research in this area often focuses on the synthesis of such molecules and their subsequent transformation into other valuable compounds. The nitration of a dichlorotoluene precursor is a common synthetic route. For instance, 2,3-dichlorotoluene (B105489) can be nitrated to produce this compound. google.comgoogle.com Traditional methods have often employed a mixture of sulfuric and nitric acids for this purpose. google.com However, concerns over acidic waste and equipment corrosion have prompted research into alternative, greener synthetic methods, such as using concentrated nitric acid in a solvent like dichloroethane, which simplifies post-reaction workup and reduces environmental impact. google.com
The reactivity of the substituents on the aromatic ring is a key area of investigation. The chlorine atoms and the methyl group can undergo various chemical transformations, making compounds like this compound versatile building blocks.
Academic Significance and Interdisciplinary Research Relevance
The primary academic significance of 2,3-Dichloro-6-nitrotoluene lies in its role as a chemical intermediate. It is not typically an end-product but rather a crucial stepping stone in the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. fishersci.ca
A notable example of its application is in the synthesis of the blood platelet reducing agent, Anagrelide. google.com The process starts with the nitration of 2,3-dichlorotoluene (B105489) to form this compound, which is then further modified to create key intermediates for the final drug molecule. google.com This highlights the compound's importance in medicinal chemistry research, where the development of efficient synthetic pathways to bioactive molecules is a constant goal.
While direct interdisciplinary research on this compound itself is not extensively documented, the broader class of nitroaromatic compounds is a subject of study in various fields. For example, environmental science investigates the biodegradation of nitroaromatic compounds, as they can be environmental contaminants. nih.gov Materials science explores the use of nitroaromatics in the development of new materials, including those for sensing applications. mdpi.com Computational chemistry studies the electronic properties and interaction energies of substituted nitroaromatics to predict their behavior. nih.gov Although this specific isomer is not always the focus, the fundamental principles derived from these interdisciplinary studies are applicable.
Historical Trajectories and Current Frontiers in Dichloronitrotoluene Investigations
Strategies for Regioselective Functionalization of Toluene Derivatives
The functionalization of toluene and its derivatives into a specific isomer such as this compound necessitates careful regioselective control. The directing effects of the methyl, chloro, and nitro groups on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions.
Controlled Nitration Techniques for Ortho/Para Selectivity
The nitration of dichlorotoluene isomers is a key step in the synthesis of dichloronitrotoluenes. The position of the incoming nitro group is directed by the existing substituents on the toluene ring. In the case of 2,3-dichlorotoluene (B105489), the methyl group is an ortho, para-director, while the chlorine atoms are ortho, para-directing but deactivating. The nitration of 2,3-dichlorotoluene primarily yields this compound and 2,3-dichloro-4-nitrotoluene.
A common method for the nitration of 2,3-dichlorotoluene involves using a mixture of concentrated nitric acid and sulfuric acid. google.com However, to enhance regioselectivity and yield, alternative methods have been explored. One patented method describes the nitration of 2,3-dichlorotoluene using concentrated nitric acid in a dichloroethane solvent. google.com This process involves dissolving 2,3-dichlorotoluene in dichloroethane, heating the mixture, and then adding concentrated nitric acid dropwise while maintaining the temperature. google.com This approach is reported to produce this compound efficiently. google.com
The use of solid acid catalysts, such as zeolites, has also been investigated for the regioselective nitration of aromatic compounds. researchgate.net Zeolite H-beta, for instance, has shown high regioselectivity in the nitration of o-xylene, suggesting its potential applicability in the controlled nitration of dichlorotoluenes. researchgate.net These catalysts can offer environmental benefits by reducing the use of strong acids and improving the ease of product separation. researchgate.net
Introduction and Manipulation of Halogen Substituents
The introduction of chlorine atoms onto the toluene ring is typically achieved through electrophilic aromatic substitution. The chlorination of toluene can be catalyzed by Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). doubtnut.com The direct chlorination of toluene often leads to a mixture of isomers, making the specific synthesis of 2,3-dichlorotoluene challenging.
A more controlled approach involves the chlorination of a substituted toluene derivative. For instance, the chlorination of o-nitrotoluene can be a viable route. prepchem.com The use of iron shavings as a catalyst has been reported to facilitate the introduction of chlorine into o-nitrotoluene. prepchem.com However, this reaction can produce a significant amount of 2,5-dichlorotoluene (B98588) as a byproduct. prepchem.com
Another strategy is the catalytic ring chlorination of o-chlorotoluene, which can yield a mixture of dichlorotoluene isomers, including 2,3-dichlorotoluene and 2,6-dichlorotoluene. altairchemical.com The separation of these isomers can be achieved through fractional distillation or crystallization.
Development of Multi-step Synthetic Routes for Complex Architectures
The synthesis of this compound is often accomplished through a multi-step process, starting from more readily available precursors. One common route begins with the nitration of 2,3-dichlorotoluene. google.comnewdrugapprovals.org
An alternative synthetic pathway could start from o-nitrotoluene. This would involve a two-step process:
Chlorination of o-nitrotoluene: This step introduces chlorine atoms onto the aromatic ring. Careful control of reaction conditions and catalysts is necessary to maximize the yield of the desired dichlorinated intermediate. prepchem.compatsnap.comgoogle.com
Further functionalization or separation: Depending on the isomeric mixture obtained from the chlorination step, further reactions or purification steps would be required to isolate the this compound.
A documented synthesis of a related compound, 2,3-dichloro-6-nitrobenzylamine, starts from 1,2,3-trichlorobenzene. newdrugapprovals.org This involves nitration to form 2,3,4-trichloronitrobenzene, followed by reaction with cuprous cyanide to yield 2,3-dichloro-6-nitrobenzonitrile, which is then reduced. newdrugapprovals.orgprepchem.com This highlights the use of multi-step sequences to build up the required substitution pattern.
| Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| 2,3-Dichlorotoluene | Concentrated HNO₃, Dichloroethane | This compound | google.com |
| o-Nitrotoluene | Cl₂, Iron shavings (catalyst) | 2-Chloro-6-nitrotoluene (and isomers) | prepchem.com |
| 1,2,3-Trichlorobenzene | HNO₃/H₂SO₄; then CuCN/Pyridine | 2,3-Dichloro-6-nitrobenzonitrile | newdrugapprovals.orgprepchem.com |
Exploration of Catalytic Systems in Dichloronitrotoluene Synthesis Research
Catalysis plays a pivotal role in improving the efficiency and selectivity of the synthesis of dichloronitrotoluenes. In the chlorination of o-nitrotoluene, various catalysts have been investigated to control the position of the incoming chlorine atoms. Iron shavings are a classic choice, but can lead to the formation of byproducts. prepchem.com Other Lewis acid catalysts, such as zirconium tetrachloride, ferric trichloride, antimony trichloride, hafnium tetrachloride, titanium tetrachloride, and tin tetrachloride, have been patented for the preparation of 6-chloro-2-nitrotoluene, demonstrating the ongoing research into more effective catalytic systems. google.com
In nitration reactions, while the traditional mixed acid system (HNO₃/H₂SO₄) is effective, it poses environmental and corrosion challenges. google.com The development of solid acid catalysts like zeolites offers a greener alternative. researchgate.net These materials can provide shape selectivity, potentially favoring the formation of a specific isomer, and can be more easily recovered and reused. researchgate.net For example, zeolite H-beta has demonstrated high regioselectivity in the nitration of other aromatic compounds and holds promise for the synthesis of this compound. researchgate.net
| Reaction | Catalyst | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Chlorination | Iron shavings | o-Nitrotoluene | Facilitates chlorination but can lead to byproducts. | prepchem.com |
| Chlorination | Zirconium tetrachloride, FeCl₃, SbCl₃, etc. | o-Nitrotoluene | Improves yield of 6-chloro-2-nitrotoluene. | google.com |
| Nitration | Zeolite H-beta | o-Xylene | High regioselectivity, eco-friendly alternative. | researchgate.net |
Synthetic Approaches for Labeled or Modified this compound Derivatives
The synthesis of isotopically labeled or structurally modified derivatives of this compound is essential for in-depth mechanistic studies and for tracing the metabolic fate of related compounds in various systems.
Preparation for Mechanistic Elucidation
To understand the reaction mechanisms involved in the synthesis and subsequent reactions of this compound, isotopically labeled analogues can be prepared. For example, using ¹⁵N-labeled nitric acid in the nitration step would introduce a ¹⁵N atom into the nitro group. This would allow for detailed mechanistic studies of the nitration reaction itself, as well as any subsequent reactions involving the nitro group, using techniques such as ¹⁵N NMR spectroscopy and mass spectrometry.
Similarly, deuterium-labeled 2,3-dichlorotoluene could be synthesized and used as a starting material. The position of the deuterium (B1214612) atoms would provide insights into the kinetic isotope effect of the nitration reaction, helping to elucidate the nature of the rate-determining step.
The synthesis of derivatives with modified functional groups can also provide valuable mechanistic information. For instance, replacing the methyl group with an ethyl or isopropyl group would allow for the study of steric and electronic effects on the regioselectivity of the nitration and chlorination reactions. These studies are crucial for optimizing synthetic routes and for designing new derivatives with specific properties.
Synthesis for Analytical Standards
The preparation of this compound for use as an analytical standard involves a two-stage process: the synthesis of the pure compound followed by its precise dilution to create a certified standard solution.
The synthesis of this compound is achieved through the nitration of 2,3-dichlorotoluene. A documented method involves dissolving 2,3-dichlorotoluene in dichloroethane. google.com To this solution, concentrated nitric acid (98%) is added dropwise while maintaining the reaction temperature below 45°C. google.com Following the addition, the mixture is refluxed for 1.5 hours. google.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). google.com After the reaction is complete, the resulting solution containing this compound is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. google.com The dichloroethane solvent is then evaporated, and the final product is obtained through cooling and crystallization. google.com This method avoids the use of a strong acid system like a sulfuric acid/nitric acid mixture, which can cause significant corrosion to equipment and generate substantial acidic waste. google.com
Once the pure this compound is synthesized and purified, it can be used to prepare a stock standard solution. This is a critical step for analytical applications, such as gas chromatography, where accurate calibration is essential. The general procedure for creating a stock standard solution, as outlined in methodologies like EPA Method 8091 for nitroaromatics, involves accurately weighing a precise amount of the pure compound. This weighed compound is then dissolved in a high-purity solvent, such as isooctane (B107328) or hexane, and diluted to a specific volume in a volumetric flask to achieve a known concentration, typically in the range of 1000 mg/L. Isooctane is often preferred due to its lower volatility compared to hexane.
The following table summarizes the key parameters for the synthesis of this compound:
| Parameter | Value/Condition |
| Starting Material | 2,3-Dichlorotoluene |
| Reagent | Concentrated Nitric Acid (98%) |
| Solvent | Dichloroethane |
| Reaction Temperature | Maintained not to exceed 45°C during addition |
| Reaction Time | 1.5 hours of reflux after addition |
| Post-Reaction Treatment | Washing with saturated sodium bicarbonate solution, evaporation of solvent, cooling, and crystallization |
Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reaction involves the displacement of a leaving group, in this case, a chloride ion, by a nucleophile. The presence of a strongly electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack. byjus.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the transition state through resonance. byjus.com
The SNAr mechanism typically proceeds through a two-step addition-elimination process. numberanalytics.comresearchgate.net
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge of this complex is delocalized by the electron-withdrawing nitro group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the final substituted product. numberanalytics.com
The rate-determining step is generally the formation of the Meisenheimer complex. numberanalytics.com The stability of this intermediate plays a critical role in the reaction's progression. A stable Meisenheimer complex favors a stepwise mechanism, whereas a Meisenheimer transition state suggests a more concerted mechanism. researchgate.net In nitro-activated systems like this compound, the reaction is generally considered to be thermodynamically controlled. researchgate.net
Common nucleophiles that participate in SNAr reactions include alkoxides, phenoxides, amines, and thiols. byjus.com
Oxidative and Reductive Transformations of the Nitro and Methyl Groups
The nitro and methyl functional groups on the this compound molecule are susceptible to both oxidative and reductive transformations, leading to a variety of derivatives.
Reductive Transformations:
The reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. scielo.breaht.org For instance, catalytic hydrogenation or the use of metals in acidic media can lead to the formation of 2,3-dichloro-6-aminotoluene. The initial step in the reduction of nitroarenes by transition metal complexes often involves a single electron transfer from the metal to the nitroarene. unimi.it
Oxidative Transformations:
The methyl group can undergo oxidation to form a variety of products. For example, under certain conditions, it can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). In some biological systems, the methyl group of nitrotoluenes can be oxidized. researchgate.net Furthermore, nitroarene dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols and the elimination of the nitro group as nitrite. dtic.mil
Catalytic Effects on Reaction Selectivity and Rate
Catalysis plays a pivotal role in controlling the selectivity and rate of reactions involving this compound and its analogs.
Heterogeneous Catalysis for Ammoxidation (Analogous to 2,6-Dichlorotoluene)
Ammoxidation is an industrially significant process that converts a methyl group on an aromatic ring directly into a nitrile (cyano group) using ammonia (B1221849) and oxygen in the presence of a heterogeneous catalyst. jocpr.comscilit.com While specific data for this compound is limited, extensive research on the ammoxidation of the analogous compound, 2,6-dichlorotoluene, provides valuable insights. researchgate.net
Vanadium-phosphorus oxide (VPO) catalysts are widely employed for such transformations. researchgate.netresearchgate.net The catalytic performance is influenced by various factors, including the catalyst support and the presence of promoters. jocpr.com For instance, VPO catalysts supported on materials like TiO₂ (anatase) or mesoporous silica (B1680970) (SBA-15) have shown enhanced activity and selectivity in the ammoxidation of dichlorotoluenes. jocpr.comresearchgate.net The addition of promoters can further improve the catalyst's performance. jocpr.com The reaction typically proceeds via a Mars-van Krevelen mechanism, where the hydrocarbon is oxidized by lattice oxygen from the catalyst, and the reduced catalyst is subsequently re-oxidized by gas-phase oxygen. scilit.com
Table 1: Catalyst Systems for Ammoxidation of Dichlorotoluenes
| Catalyst System | Support | Key Findings | Reference |
|---|---|---|---|
| Vanadium Phosphorus Oxide (VPO) | TiO₂ (anatase) | Higher activity and selectivity achieved. | jocpr.com |
| Vanadium Phosphorus Oxide (VPO) | SBA-15 | Enhanced catalytic performance due to unique channel structure. | researchgate.net |
| Vanadium Phosphorus Oxide (VPO) | γ-Al₂O₃ | Investigated for ammoxidation of 2,6-dichlorotoluene. | researchgate.net |
Homogeneous Catalysis in Functionalization Reactions
Homogeneous catalysts, particularly transition metal complexes, are instrumental in a wide array of functionalization reactions. Gold-catalyzed reactions, for example, are known for their ability to activate π-systems like aromatic rings for various transformations. mdpi.comnih.gov Palladium complexes are also widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org
While specific examples for this compound are not extensively documented in the provided search results, the principles of homogeneous catalysis can be applied to this molecule. For instance, palladium-catalyzed cross-coupling reactions could be employed to substitute the chloro groups with other functional groups. The choice of ligand on the metal center is critical for controlling the reactivity and selectivity of these reactions. nih.gov
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the reactions of this compound is fundamental to elucidating the reaction mechanisms.
In SNAr reactions, the key intermediate is the Meisenheimer complex. researchgate.net This intermediate is a σ-complex formed by the addition of the nucleophile to the aromatic ring. Its stability is a determining factor in the reaction rate. researchgate.net For nitroarenes, the addition of a nucleophile can occur at positions ortho or para to the nitro group, leading to the formation of σH adducts, which are typically short-lived. researchgate.net
In catalytic reactions, the nature of the intermediates is often more complex. For example, in the ammoxidation of toluenes, it is proposed that the reaction proceeds through the formation of a benzylic intermediate after the abstraction of a hydrogen atom from the methyl group. scilit.com
In transition metal-catalyzed reactions, organometallic intermediates play a crucial role. For instance, in palladium-catalyzed cross-coupling, intermediates involving the oxidative addition of the aryl halide to the palladium center are formed. acs.org The study of these intermediates and the associated transition states often requires a combination of experimental techniques and computational modeling. acs.org
Table 2: Key Intermediates in Discussed Reactions
| Reaction Type | Key Intermediate | Description |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized σ-adduct formed by the attack of a nucleophile on the aromatic ring. numberanalytics.comresearchgate.net |
| Ammoxidation | Benzylic Intermediate | Formed by hydrogen abstraction from the methyl group. scilit.com |
Computational and Theoretical Studies on 2,3 Dichloro 6 Nitrotoluene
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical methods are pivotal in elucidating the molecular and electronic characteristics of 2,3-Dichloro-6-nitrotoluene. These first-principles approaches provide detailed information about the molecule's geometry, stability, and electronic distribution.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed to perform geometry optimization and calculate the energetic properties of substituted nitrotoluenes. researchgate.netresearchgate.netresearchgate.net
The optimization process determines the lowest-energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, the presence of three electron-withdrawing substituents on the toluene (B28343) ring—two chlorine atoms and a nitro group—induces significant distortion in the benzene (B151609) ring from a perfect hexagonal geometry. The steric hindrance between the adjacent chloro and nitro groups, as well as between the chloro group at position 2 and the methyl group, further influences the final molecular geometry. The nitro and carboxyl groups in similar structures have been observed to be twisted with respect to the benzene ring. researchgate.net
Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on calculations of structurally similar molecules. Actual experimental values may vary.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N (nitro) Bond Length | ~1.48 Å |
| C-C (methyl) Bond Length | ~1.51 Å |
| C-C-C (aromatic) Bond Angle | 118° - 122° |
| Cl-C-C Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound Note: Values are illustrative and derived from studies on analogous compounds. researchgate.netresearchgate.net
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Electron-donating capability |
| LUMO Energy | ~ -3.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability |
| Electronegativity (χ) | ~ 5.5 eV | Tendency to attract electrons |
| Chemical Hardness (η) | ~ 2.0 eV | Resistance to change in electron distribution |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. DFT methods can accurately compute vibrational frequencies (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netosti.gov
Calculated vibrational spectra allow for the assignment of specific absorption bands to corresponding molecular motions, such as C-H, C=C, C-Cl, and N-O stretching and bending modes. researchgate.net Predicted frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. researchgate.net Similarly, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is invaluable for structural elucidation, especially for complex substituted aromatic systems. osti.gov
Table 3: Predicted Key Vibrational Frequencies for this compound Note: Based on typical frequency ranges for the specified functional groups in similar molecules. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (methyl) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| NO₂ asymmetric stretch | ~1530 |
| NO₂ symmetric stretch | ~1350 |
| C-Cl stretch | 800 - 600 |
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While specific MD simulation studies on this compound are not prominent in the literature, this computational technique is essential for understanding the behavior of molecules in liquid or solid states. ua.ac.be MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular forces.
Such simulations can provide insights into macroscopic properties derived from microscopic behavior, including diffusion coefficients, radial distribution functions, and thermodynamic properties. For this compound, MD could be used to study its aggregation behavior, interactions with solvents, and properties at interfaces. For instance, MD simulations have been used to analyze how similar nitroarene substrates dock into the active sites of enzymes, a process governed by condensed-phase interactions. sjtu.edu.cn
Modeling of Reaction Pathways and Energy Barriers
Computational chemistry is instrumental in mapping out potential reaction pathways and calculating the associated activation energies. This modeling helps to understand reaction mechanisms and predict the feasibility of chemical transformations.
For this compound, several reactions are of interest for theoretical study:
Nitration: The synthesis of this compound from 2,3-dichlorotoluene (B105489) via electrophilic aromatic substitution can be modeled. google.com DFT calculations can elucidate the structure of the transition state and the energy barrier for the addition of the nitro group, explaining the regioselectivity of the reaction.
Radical Halogenation: The reaction of the toluene methyl group, for instance, to form a benzyl (B1604629) halide, is a key step in the synthesis of derivatives like anagrelide. google.com Modeling this radical reaction can clarify its mechanism and selectivity.
Nitro Group Reduction: The reduction of the nitro group to an amine is a common transformation. Theoretical calculations can compare the energy profiles of different reduction pathways (e.g., using SnCl₂/HCl or catalytic hydrogenation) to understand their efficiency. google.com
Biodegradation: The enzymatic degradation of the related compound 2,3-dichloronitrobenzene (B165493) has been shown to be initiated by a dioxygenase enzyme that converts it to 3,4-dichlorocatechol (B1202523). nih.gov Similar computational studies could model the potential biodegradation pathways of this compound.
Assessment of Intermolecular Interactions and Solvation Effects
The non-covalent interactions that govern how this compound interacts with itself and with other molecules are critical for understanding its physical properties and behavior in solution.
Intermolecular Interactions: In the solid state, the crystal packing is determined by a network of weak intermolecular forces. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions, such as C-H···O, C-H···Cl, and halogen···halogen contacts, which have been studied in analogous dihalogeno-nitrotoluene compounds. iucr.org These interactions dictate the crystal lattice energy and physical properties like melting point.
Solvation Effects: The behavior of a molecule can change significantly in a solvent. Computational models can account for these effects. Implicit solvent models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. osti.govresearchgate.net These models can be combined with DFT calculations to predict how solvation influences molecular geometry, electronic properties, and reaction energetics, providing a more realistic picture of chemical processes in solution.
Environmental Transformation Research and Biogeochemical Fate of Dichloronitrotoluenes
Abiotic Degradation Mechanisms in Natural Systems
Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For chlorinated nitroaromatic compounds, the primary abiotic pathways are photochemical reactions and hydrolysis.
Photochemical degradation, or photolysis, is initiated by the absorption of light energy, which can lead to the transformation of chemical compounds. Nitroaromatic compounds released into the atmosphere are expected to be degraded by reacting with photochemically produced hydroxyl radicals. iarc.fr For instance, the photolysis of 2-nitrotoluene (B74249), a related compound, results in the formation of 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. iarc.fr
The kinetics of such photocatalytic degradation processes are often complex and influenced by numerous factors. rsc.org In aqueous systems, the degradation of organic pollutants via photocatalysis is a recognized advanced oxidation process. rsc.orgresearchgate.net The kinetics are frequently described using the Langmuir-Hinshelwood model, which relates the degradation rate to the concentration of the pollutant and its adsorption onto the photocatalyst surface. mdpi.comconicet.gov.ar This model often simplifies to a pseudo-first-order kinetic model at low pollutant concentrations. rsc.org The efficiency of the process depends on variables such as catalyst type, pollutant concentration, pH, and the presence of other substances in the water. mdpi.comresearchgate.net
| Factor | Influence on Degradation Rate | Typical Observation |
|---|---|---|
| Pollutant Concentration | Rate generally increases with concentration up to a saturation point, after which it becomes independent of concentration. | Follows Langmuir-Hinshelwood kinetics. mdpi.com |
| Catalyst Loading | Rate increases with catalyst amount until an optimal loading is reached; excess catalyst can cause light scattering and reduce efficiency. | An optimum concentration exists for maximum degradation. |
| pH | Affects the surface charge of the catalyst and the speciation of the pollutant, influencing adsorption and reaction rates. | Optimal pH varies depending on the specific compound and catalyst. |
| Water Matrix | Presence of ions and other organic matter can compete for active sites or scavenge reactive oxygen species, often inhibiting the rate. | Inhibition is commonly observed in complex environmental samples compared to pure water. |
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of a dichloronitrotoluene to hydrolysis depends significantly on the position of the chloro and nitro substituents on the toluene (B28343) ring. While some halogenated nitroaromatic compounds are resistant to hydrolysis under typical environmental conditions, others can be transformed. For example, the hydrolysis of 2,3,6-trichloro-4-nitrotoluene using potassium hydroxide (B78521) in water can yield 2,4-dichloro-3-methyl-6-nitrophenol. tandfonline.comtandfonline.com This indicates that under specific, often alkaline, conditions, nucleophilic substitution of a chlorine atom by a hydroxyl group can occur. However, for many chlorinated nitrotoluenes, hydrolysis is a slow process at neutral pH.
Biotransformation Pathways and Microbial Ecology
Biotransformation by microorganisms is a crucial mechanism for the detoxification and mineralization of nitroaromatic pollutants. nih.govnih.govresearchgate.net Bacteria, in particular, have evolved diverse enzymatic systems to metabolize these synthetic compounds. asm.org
Research has identified several bacterial strains capable of degrading nitroaromatic compounds, often using them as a sole source of carbon, nitrogen, and energy. sjtu.edu.cn A key example is Diaphorobacter sp. strain JS3051, which can utilize 2,3-dichloronitrobenzene (B165493) (2,3-DCNB), a compound structurally similar to 2,3-dichloro-6-nitrotoluene. nih.gov This strain initiates degradation through an oxidative pathway. nih.gov
The ability to degrade nitroaromatics is found across various bacterial genera. These microbes have been isolated from contaminated soils and industrial sites, demonstrating natural adaptation to these pollutants. researchgate.netfrontiersin.org
| Microorganism | Compound Degraded | Key Feature | Reference |
|---|---|---|---|
| Diaphorobacter sp. strain JS3051 | 2,3-Dichloronitrobenzene | Utilizes an oxidative pathway initiated by a dioxygenase. | nih.gov |
| Acidovorax sp. strain JS42 | 2-Nitrotoluene | Initiates degradation via 2-nitrotoluene 2,3-dioxygenase. | nih.gov |
| Pseudomonas sp. | 3-Nitrotoluene (B166867), 4-Nitrotoluene (B166481) | Degrades via both oxidative and reductive pathways. | oup.comnih.gov |
| Micrococcus sp. strain SMN-1 | 2-Nitrotoluene | Degrades 2-nitrotoluene to 3-methylcatechol. | researchgate.netmdpi.com |
| Burkholderia sp. | 2,4-Dinitrotoluene | Employs monooxygenase and dioxygenase enzymes. | mdpi.com |
| Anaerobic Bacteria (e.g., Clostridium, Desulfovibrio) | 2,4,6-Trinitrotoluene (TNT) | Reduces TNT to triaminotoluene. | nih.govnih.gov |
The microbial degradation of nitroaromatic compounds is driven by specific enzymes, primarily nitroarene dioxygenases and nitroreductases. mdpi.com
Nitroarene Dioxygenases are typically multi-component enzyme systems that catalyze the initial attack on the aromatic ring. cswab.org These Rieske non-heme iron dioxygenases insert two oxygen atoms into the substrate, leading to the formation of a catechol and the release of the nitro group as nitrite. nih.govsjtu.edu.cn The 2,3-dichloronitrobenzene dioxygenase (DcbAc) from Diaphorobacter sp. JS3051 is a Nag-like dioxygenase that is crucial for the initial conversion of the pollutant. nih.gov The substrate specificity of these enzymes is determined by key amino acid residues in the active site. sjtu.edu.cnacs.orgacs.org For example, a glutamic acid residue at position 204 in DcbAc is vital for its activity towards 2,3-DCNB. nih.gov
Nitroreductases offer an alternative strategy, particularly under anaerobic or anoxic conditions. nih.gov These flavoenzymes catalyze the reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups, using NADH or NADPH as an electron donor. ackerleylab.comd-nb.info These enzymes are classified as Type I (oxygen-insensitive) or Type II (oxygen-sensitive). nih.gov Type I nitroreductases can reduce a wide range of nitroaromatic compounds and are considered important for bioremediation. nih.govmdpi.com The reduction of the nitro group makes the aromatic ring more susceptible to subsequent oxidative attack. asm.org
The initial enzymatic attack dictates the subsequent metabolic pathway. For dichloronitrotoluenes, the primary identified pathway is oxidative.
In the case of 2,3-dichloronitrobenzene degradation by Diaphorobacter sp. strain JS3051, the metabolic sequence is well-defined. nih.gov
Initial Dioxygenation: The 2,3-dichloronitrobenzene dioxygenase system converts 2,3-DCNB into 3,4-dichlorocatechol (B1202523) with the release of nitrite. nih.gov
Ring Cleavage: The resulting 3,4-dichlorocatechol is then processed by a chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring. nih.gov
Further Metabolism: This ring-cleavage product enters a modified ortho-cleavage pathway, homologous to the well-known clc operon pathway, which ultimately leads to intermediates of central metabolism like those in the β-ketoadipate pathway. nih.govsjtu.edu.cn
Genetic Basis of Degradative Capabilities
Research into the microbial degradation of chlorinated nitroaromatic compounds has identified specific genetic systems responsible for their breakdown. While studies focusing exclusively on this compound are limited, significant insights can be drawn from research on structurally analogous compounds, such as dichloronitrobenzenes.
In Diaphorobacter sp. strain JS3051, which is capable of using 2,3-dichloronitrobenzene (23DCNB) as its sole source of carbon, nitrogen, and energy, a key gene cluster, designated dcb, has been identified as responsible for the initial oxidative attack. nih.gov This cluster encodes a multicomponent Rieske non-heme iron dioxygenase, an enzyme class frequently involved in the aerobic biodegradation of nitroaromatic pollutants. sjtu.edu.cn The 2,3-dichloronitrobenzene dioxygenase system (DcbAaAbAcAd) catalyzes the conversion of 23DCNB into 3,4-dichlorocatechol. nih.gov Subsequent degradation of this catechol intermediate is handled by enzymes encoded by a separate gene cluster, dcc, which shows homology to the clc operon found in other bacteria for chlorocatechol catabolism. nih.gov
The evolution of these degradative pathways appears to be a patchwork assembly of genes recruited from different sources. For instance, the dioxygenase genes often evolve from those that act on natural compounds like naphthalene, while the downstream pathway genes are recruited from pathways that break down other compounds like chlorocatechols. sjtu.edu.cn In the case of 2,3-dichloronitrobenzene degradation, the dioxygenase shows a closer evolutionary relationship to the 2-nitrotoluene dioxygenase from Acidovorax sp. strain JS42 than to the 3,4-dichloronitrobenzene (B32671) dioxygenase from a related strain. nih.gov This highlights the modular nature of how bacteria develop the capacity to degrade novel xenobiotic compounds. The degradation of 3-nitrotoluene by other Diaphorobacter species also proceeds via a dioxygenase-initiated pathway, which forms methyl catechols as intermediates. researchgate.net
Interactive Table:
Phytoremediation Mechanisms and Plant-Microbe Interactions
Phytoremediation is an in-situ treatment technology that utilizes plants and their associated microbial communities to treat contaminated soils and water. clu-in.org For organic contaminants like this compound, several phytoremediation mechanisms may be relevant. epa.gov These processes are often enhanced by the symbiotic relationship between plants and rhizosphere microorganisms.
Phytotransformation (Phytodegradation): This involves the uptake of contaminants by plant roots and their subsequent breakdown within plant tissues by metabolic enzymes. clu-in.orgnih.gov Plants possess enzymes like nitroreductases and cytochrome P450, which are capable of transforming nitroaromatic compounds such as TNT (2,4,6-trinitrotoluene). clu-in.orgtandfonline.com These enzymes could potentially reduce the nitro group of this compound and initiate its degradation. The resulting metabolites can be stored in plant tissues, potentially in a less toxic form. clu-in.org
Rhizosphere Bioremediation (Rhizodegradation): This mechanism relies on the enhanced microbial activity in the rhizosphere—the soil region directly influenced by plant roots. clu-in.org Plant roots release exudates (sugars, amino acids, etc.) that serve as a carbon source for soil microorganisms, stimulating their growth and metabolic activity. epa.gov This can lead to the co-metabolic degradation of contaminants like dichloronitrotoluenes by soil bacteria and fungi that have been shown to degrade related compounds. helsinki.fi
Phytostabilization: This process aims to reduce the mobility and bioavailability of contaminants in the soil. doi.org Plants with dense root systems can help immobilize organic contaminants by preventing soil erosion and water leaching. Hydrophobic compounds, in particular, tend to sorb to root surfaces and soil organic matter, limiting their spread. nih.gov
Interactions between plants and microbes are crucial. For example, rhizobia bacteria, known for their nitrogen-fixing capabilities in legumes, have also been shown to transform TNT. researchgate.net Such plant-microbe partnerships could accelerate the detoxification of soil contaminated with this compound.
Interactive Table:
Environmental Transport and Distribution Modeling Studies
Modeling the environmental transport and distribution of a chemical like this compound is essential for predicting its fate, potential exposure pathways, and for designing remediation strategies. While specific models for this compound are not prominently featured in the literature, the principles of contaminant transport modeling for organic chemicals are well-established. iaea.org
These models use a chemical's physical and chemical properties to simulate its movement through different environmental compartments such as soil, water, and air. Key parameters required for such models include:
Octanol-Water Partition Coefficient (Kow): This value indicates a chemical's tendency to partition into organic matter (like soil carbon or lipids in organisms) versus water. A higher Kow suggests greater sorption to soil and sediment, reducing mobility in water but increasing persistence in the solid phase. nih.gov
Water Solubility: This determines the maximum concentration of the chemical that can be dissolved in water, affecting its leaching potential and transport in groundwater. chemeo.com
Vapor Pressure and Henry's Law Constant: These properties govern the likelihood of a chemical to volatilize from soil or water surfaces into the atmosphere.
Transport models, such as fugacity-based models or multimedia environmental models, use these parameters along with site-specific conditions (e.g., soil type, rainfall, temperature) to predict the concentration of the contaminant over time and space. For a compound like this compound, models would likely predict strong sorption to soil organic matter due to its aromatic structure and hydrophobicity, limiting its leaching into groundwater but making it persistent in the topsoil layers.
Bioavailability and Sorption Dynamics in Complex Matrices
The bioavailability of this compound—the fraction of the total contaminant that is available for uptake by organisms or for microbial degradation—is heavily influenced by its sorption to soil and sediment particles. ecetoc.org Sorption dynamics in complex matrices like soil are critical to understanding the compound's ultimate environmental fate and risk.
Sorption Mechanisms: As a hydrophobic organic compound, this compound is expected to sorb primarily to the organic carbon fraction of soil and sediment. This partitioning is a key factor controlling its concentration in the aqueous phase. The soil adsorption coefficient (Kd), often normalized to the organic carbon content to yield the organic carbon-water (B12546825) partition coefficient (Koc), is a critical parameter. ecetoc.org The relationship is often described by sorption isotherms, which relate the concentration of the chemical sorbed to the solid phase to its concentration in the dissolved phase at equilibrium. nih.gov For example, studies on 1,4-dichlorobenzene (B42874) have shown that sorption increases with the lipid content and surface area of the sorbent material, such as plant roots. nih.gov
Factors Affecting Bioavailability:
Soil/Sediment Properties: The amount and type of organic matter, clay content, and soil structure all influence the degree of sorption. Higher organic matter content generally leads to stronger sorption and lower bioavailability.
Aging: Over time, contaminants can become more strongly bound or "sequestered" within the soil matrix, for example by diffusing into micropores of soil aggregates. This aging process typically reduces the bioavailability and extractability of the compound.
Presence of Co-contaminants or Amendments: The presence of other organic compounds or amendments like biochar can alter sorption behavior. For instance, biochar can significantly increase the sorption of organic contaminants, thereby reducing their bioavailability. helsinki.fi
Understanding these dynamics is crucial, as strongly sorbed molecules are less available to be degraded by microbes or taken up by plants, potentially increasing their environmental persistence. ecetoc.org
Advanced Analytical Methodologies for Research on 2,3 Dichloro 6 Nitrotoluene
High-Resolution Chromatographic Techniques
Chromatographic methods are fundamental to the analysis of 2,3-Dichloro-6-nitrotoluene, offering powerful separation capabilities that are essential when dealing with isomeric impurities or complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. For qualitative analysis, the mass spectrometer fragments the eluted compound in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. This spectrum allows for confident identification by comparing it to spectral libraries.
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are detected. researchgate.net This approach significantly enhances sensitivity and selectivity, allowing for accurate measurement of the compound's concentration even at low levels. researchgate.net The U.S. Environmental Protection Agency (EPA) Method 8091, for example, outlines the gas chromatographic conditions for detecting nitroaromatic compounds, which are applicable to this compound. epa.gov This method underscores the necessity of using a secondary column or GC-MS for confirmation to ensure proper analyte identification. epa.gov
Below is a table of typical GC-MS parameters used for the analysis of chlorinated nitroaromatic compounds.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Acquisition Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
In biological or environmental systems, this compound may be transformed into more polar metabolites, such as hydroxylated or reduced species. These metabolites are often non-volatile and thermally unstable, making them unsuitable for GC-MS analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing such polar compounds. nih.govdoe.gov
LC-MS-based metabolomics can utilize different chromatographic strategies. youtube.com Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for retaining and separating very polar metabolites, while reversed-phase liquid chromatography (RPLC) is used for compounds of intermediate polarity. youtube.comhalocolumns.com The combination of liquid chromatography with mass spectrometry allows for the separation and sensitive detection of these metabolites. nih.gov This is crucial for studying the biotransformation pathways and environmental fate of the parent compound. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex samples containing numerous isomers and structurally related compounds, conventional one-dimensional GC may not provide sufficient resolving power. gcms.cz Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation capacity by employing two columns with different stationary phases connected by a modulator. sepsolve.comchemistry-matters.com The entire sample passes through both columns, resulting in a highly structured two-dimensional chromatogram. gcms.czleco.com
This technique provides superior resolution, increased peak capacity, and enhanced sensitivity. leco.com These benefits are invaluable for the analysis of this compound in challenging matrices like environmental samples or industrial products, where it may be present with other dichloronitrotoluene isomers and contaminants. gcms.cz The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions of the 2D plot, also aids in compound identification. gcms.cz
| Feature | Conventional GC | Comprehensive GCxGC |
|---|---|---|
| Number of Columns | One | Two (different selectivity) |
| Peak Capacity | Moderate (hundreds) | Very High (thousands) |
| Sensitivity | Standard | Enhanced (due to peak focusing by modulator) |
| Chromatogram | One-dimensional plot | Two-dimensional contour plot |
| Resolution | Good | Excellent, resolves many co-eluting peaks |
| Application | Routine analysis of simple to moderately complex mixtures | Analysis of highly complex mixtures (e.g., petroleum, environmental samples) |
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. msu.edu
¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the two aromatic protons would be key to confirming the 2,3-dichloro-6-nitro substitution pattern on the toluene (B28343) ring.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the methyl carbon and the seven aromatic carbons, with their chemical shifts being influenced by the attached chlorine, nitro, and methyl groups.
The following table presents predicted NMR chemical shifts for this compound, estimated based on substituent effects of related compounds.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Methyl (on C1) | ~2.6 | Singlet (s) |
| ¹H | H4 | ~7.6 | Doublet (d) |
| ¹H | H5 | ~7.4 | Doublet (d) |
| ¹³C | Methyl (on C1) | ~18-22 | N/A |
| ¹³C | C1 | ~135-140 | N/A |
| ¹³C | C2 | ~132-136 | N/A |
| ¹³C | C3 | ~130-134 | N/A |
| ¹³C | C4 | ~128-132 | N/A |
| ¹³C | C5 | ~125-129 | N/A |
| ¹³C | C6 | ~148-152 | N/A |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectrum is a unique "vibrational fingerprint" that can be used for identification. These techniques are particularly useful for identifying the functional groups present in the molecule.
For this compound, key vibrational bands would include:
NO₂ Group: Strong asymmetric and symmetric stretching vibrations.
C-Cl Bonds: Characteristic stretching vibrations in the lower frequency region.
Aromatic Ring: C=C stretching and C-H stretching and bending vibrations.
Methyl Group: C-H stretching and bending vibrations.
Analysis of these characteristic frequencies allows for rapid confirmation of the compound's identity and functional groups. The NIST Chemistry WebBook provides reference IR spectra for related isomers like 2,6-Dichloro-3-nitrotoluene, which serve as a basis for interpreting the spectrum of the target compound. nist.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretching | 1330 - 1390 |
| Aromatic C-Cl | Stretching | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic transitions, providing insight into its conjugated systems and the effects of various functional groups. msu.edu
In this compound, the benzene (B151609) ring acts as the primary chromophore, the part of the molecule responsible for absorbing light. The electronic transitions in conjugated systems, such as the π → π* transitions in the aromatic ring, are particularly significant in UV-Vis spectroscopy. utoronto.ca The presence of substituents on the benzene ring—in this case, two chloro groups and a nitro group—alters the energy levels of the molecular orbitals. These alterations cause shifts in the wavelength of maximum absorption (λmax) compared to unsubstituted toluene.
Electron-withdrawing groups, such as the nitro (NO2) and chloro (Cl) groups, can shift the absorption to longer wavelengths, an effect known as a bathochromic or "red" shift. msu.edu This occurs because these groups can extend the conjugation or influence the energy of the π orbitals, decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca The specific positions of these groups on the toluene ring also influence the electronic environment and, consequently, the absorption spectrum. The analysis of these spectral shifts provides valuable data on the electronic properties of this compound.
| Parameter | Description | Relevance to this compound |
| Chromophore | The part of a molecule responsible for its color by absorbing light in the visible or UV spectrum. | The substituted benzene ring is the primary chromophore. |
| Electronic Transitions | The movement of an electron from a lower to a higher energy orbital upon absorption of light. | Primarily π → π* transitions within the aromatic system. |
| λmax (Lambda max) | The wavelength at which a substance has its strongest photon absorption. | The value of λmax is influenced by the chloro and nitro substituents on the toluene ring. |
| Bathochromic Shift | A shift in the absorption maximum to a longer wavelength. | Electron-withdrawing groups like -Cl and -NO2 typically cause a bathochromic shift. |
| Hyperchromic Shift | An increase in molar absorptivity (ε). | Substituents can also lead to an increase in the intensity of the absorption band. |
Advanced Sample Preparation and Extraction Techniques for Environmental and Biological Matrices
The accurate detection and quantification of this compound in environmental and biological samples require efficient sample preparation and extraction. Advanced techniques have been developed to improve extraction efficiency, reduce solvent consumption, and shorten analysis times compared to traditional methods.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent in contact with a sample, accelerating the extraction of analytes from the matrix. researchgate.net The process is based on the direct interaction of microwaves with polar molecules in the solvent and sample, leading to rapid and uniform heating. researchgate.net This dual heating mechanism, without a significant temperature gradient, results in high thermal efficiency and significantly reduces extraction time while improving efficiency. researchgate.net For compounds like this compound in solid matrices such as soil or sediment, MAE can significantly enhance recovery rates while minimizing the use of organic solvents.
| Parameter | Typical Conditions for Nitroaromatics | Advantage |
| Solvent | Acetone, Hexane, or mixtures | Selected for high analyte solubility and microwave absorption. |
| Temperature | 100 - 120 °C | Higher temperatures increase extraction kinetics. |
| Time | 10 - 30 minutes | Significantly faster than conventional methods (e.g., Soxhlet). researchgate.net |
| Microwave Power | 400 - 1000 W | Optimized to control heating rate and prevent analyte degradation. |
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE), also known as sonication, employs high-frequency sound waves to create acoustic cavitation in the extraction solvent. The formation and collapse of these microbubbles generate localized high pressure and temperature, enhancing solvent penetration into the sample matrix and disrupting cell walls. This process facilitates the release of target analytes like this compound into the solvent, improving extraction efficiency and speed. UAE is valued for its effectiveness at room temperature, which helps in preventing the degradation of thermally sensitive compounds.
| Parameter | Typical Value | Effect on Extraction |
| Frequency | 20 - 40 kHz | Influences the intensity of cavitation. |
| Solvent | Methanol (B129727), Acetonitrile | Choice depends on analyte solubility and matrix. |
| Temperature | 25 - 50 °C | Can be controlled to optimize efficiency without degrading the analyte. |
| Time | 15 - 45 minutes | Shorter duration compared to traditional maceration or Soxhlet extraction. |
| Power | 100 - 500 W | Higher power generally increases extraction yield up to a certain point. |
Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. tandfonline.com Analytes partition from the sample matrix onto the fiber coating, which is then transferred to an analytical instrument for desorption and analysis. researchgate.net The choice of fiber coating is critical and depends on the polarity of the target analyte. tandfonline.com
Stir Bar Sorptive Extraction (SBSE) is a similar technique but utilizes a magnetic stir bar coated with a significantly larger volume of sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). nih.gov This larger phase volume provides a higher extraction capacity and lower detection limits compared to SPME, making it particularly suitable for trace analysis of nitroaromatic compounds in water. nih.govnih.gov Optimization of SBSE involves parameters like the type of stir bar, ionic strength, extraction time, and desorption time. nih.gov
| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |
| Principle | Analyte partitioning onto a coated fiber. tandfonline.com | Analyte partitioning onto a coated magnetic stir bar. researchgate.net |
| Sorbent Volume | ~0.5 µL. nih.gov | 25 - 250 µL (50-250 times greater than SPME). nih.gov |
| Advantages | Solvent-free, simple, integrates extraction and injection. nih.gov | Higher recovery, lower detection limits, robust. nih.govresearchgate.net |
| Common Coatings | Polydimethylsiloxane-divinylbenzene (PDMS-DVB), Carbowax-templated resin (CW/TPR). aiche.orgresearchgate.net | Polydimethylsiloxane (PDMS). nih.gov |
| Applications | Analysis of volatile and semi-volatile organics in water and air. tandfonline.com | Ultra-trace analysis of organic pollutants in aqueous matrices. researchgate.net |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction method known for its speed, simplicity, and high enrichment factor. The procedure involves the rapid injection of a mixture containing an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like methanol or acetonitrile) into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer from the aqueous phase to the extraction solvent. nih.gov The mixture is then centrifuged to separate the phases, and the sedimented organic phase is collected for analysis. nih.gov
| Step | Description | Key Parameters |
| 1. Solvent Mixture Preparation | A mixture of an appropriate extraction solvent and a disperser solvent is prepared. | Type and volume of extraction and disperser solvents. |
| 2. Injection | The mixture is rapidly injected into the aqueous sample, forming a cloudy solution. | Injection speed. |
| 3. Analyte Extraction | The target analyte partitions from the aqueous sample into the fine droplets of the extraction solvent. | pH of the sample, salt concentration. |
| 4. Centrifugation | The sample is centrifuged to break the emulsion and sediment the extraction solvent. | Centrifugation speed and time. nih.gov |
| 5. Analysis | A small volume of the sedimented phase is collected with a microsyringe for analysis. | Compatibility with the analytical instrument. |
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique that uses a water-miscible organic solvent, such as acetonitrile, to extract analytes from an aqueous matrix. nih.gov The addition of a high concentration of an inorganic salt (e.g., sodium chloride or magnesium sulfate) to the aqueous solution reduces the miscibility of the organic solvent, causing a phase separation. chromatographyonline.comscirp.org This "salting-out" effect drives the target analytes, including polar and semi-polar compounds like nitroaromatics, into the organic phase. scirp.orgscilit.com SALLE is simple, fast, and uses environmentally friendlier solvents compared to traditional LLE. nih.gov
| Component | Examples | Role in SALLE |
| Water-Miscible Solvent | Acetonitrile, Acetone, Methanol. chromatographyonline.com | Acts as the extraction solvent for a wide range of analytes. nih.gov |
| Salting-Out Agent | Sodium Chloride (NaCl), Magnesium Sulfate (MgSO4), Ammonium Sulfate ((NH4)2SO4). chromatographyonline.com | Induces phase separation by decreasing the solubility of the organic solvent in water. |
| Analyte | Polar to semi-polar organic compounds. | Partitions into the separated organic layer. |
| Matrix | Environmental water, biological fluids. nih.gov | The aqueous sample from which the analyte is extracted. |
Derivatization Chemistries for Enhanced Detectability
Derivatization is a common strategy in chemical analysis to improve the detectability and chromatographic behavior of analytes. For nitroaromatic compounds, which can be challenging to analyze at trace levels due to insufficient volatility or ionization efficiency, several derivatization approaches are generally employed. These methods aim to convert the analyte into a derivative that is more amenable to techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
One prevalent strategy for nitroaromatic compounds involves the chemical reduction of the nitro group (-NO₂) to a more readily ionizable amino group (-NH₂). This conversion to the corresponding aromatic amine significantly enhances detection sensitivity in LC-MS analysis, particularly with electrospray ionization (ESI).
Another approach involves silylation, where an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. While this is more common for compounds with hydroxyl, carboxyl, or amine groups, it can be applied to enhance the volatility of certain analytes for GC analysis.
For halogenated compounds, derivatization can be used to introduce specific functional groups that enhance the response of selective detectors, such as an Electron Capture Detector (ECD). However, specific derivatization reagents and protocols explicitly validated for this compound are not detailed in the available literature.
Electrochemical Sensing Strategies for Trace Analysis
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the trace analysis of various organic pollutants, including nitroaromatic compounds. These methods are based on measuring the current response resulting from the oxidation or reduction of the target analyte at an electrode surface.
The electrochemical detection of nitroaromatic compounds typically relies on the reduction of the nitro group. This process is electrochemically active and can produce a measurable signal using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The potential at which the reduction occurs can provide qualitative information about the analyte, while the current magnitude is proportional to its concentration.
The performance of electrochemical sensors is highly dependent on the electrode material. Various materials have been explored for the detection of related nitroaromatic compounds such as dinitrotoluenes (DNT) and trinitrotoluene (TNT). These include modified electrodes using graphene, boron-doped diamond, carbon nanowalls, and various metal nanoparticles. These modifications aim to enhance the electrode's surface area, improve electron transfer kinetics, and increase sensitivity and selectivity towards the target analyte.
Despite the extensive research on electrochemical sensors for other nitroaromatics, specific studies detailing the development and application of electrochemical sensing strategies for the trace analysis of this compound are not found in the reviewed literature. Therefore, performance data such as detection limits, linear ranges, and selectivity for this specific compound remain undocumented.
Q & A
Q. What are the recommended laboratory synthesis methods for 2,3-Dichloro-6-nitrotoluene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential nitration and chlorination of toluene derivatives.
- Nitration : Start with toluene or chlorinated toluene under controlled nitration (HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 6-position. Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-nitration.
- Chlorination : Use FeCl₃ or AlCl₃ as catalysts for electrophilic substitution. Ensure stoichiometric control of Cl₂ gas to prevent di- or tri-chlorination byproducts. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .
Q. How can researchers validate the purity of this compound after synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV) to confirm molecular ion peaks (m/z 205 for [M]⁺) and fragmentation patterns.
- HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% water (0.1% trifluoroacetic acid). Retention time comparisons against certified standards (e.g., Sigma-Aldrich or Kanto Reagents) ensure purity >98% .
Q. What analytical techniques are standard for structural elucidation of this compound?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) should show aromatic protons at δ 7.2–8.1 ppm (meta to nitro and chloro groups). ¹³C NMR confirms substituent positions via deshielding effects.
- FT-IR : Key peaks include NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹). Cross-validate with computational simulations (e.g., DFT) for ambiguous signals .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved?
Methodological Answer: Address discrepancies through systematic studies:
- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV and identify byproducts (e.g., nitro-phenolic compounds) using high-resolution MS.
- Photolysis : Use a solar simulator (λ > 290 nm) to assess half-life in aqueous matrices. Compare results across studies by standardizing irradiance and matrix composition (e.g., humic acid content) .
Q. What advanced chromatographic methods improve trace detection of this compound in complex environmental samples?
Methodological Answer:
- SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) followed by LC-MS/MS with multiple reaction monitoring (MRM). Optimize transitions (e.g., m/z 205 → 168 for quantification) and use isotope-labeled internal standards (e.g., ¹³C₆ analogs) to correct matrix effects.
- GC-ECD : For non-polar matrices, use electron capture detection with a DB-1701 column (14% cyanopropylphenyl/86% dimethyl polysiloxane) to enhance sensitivity for halogenated analytes .
Q. What methodologies assess the mutagenic potential of this compound derivatives?
Methodological Answer:
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 (± metabolic activation with S9 liver homogenate). Dose-response curves (0.1–100 µg/plate) quantify revertant colonies. Compare nitro-reductase-deficient strains to confirm nitro-group involvement.
- Comet Assay : Evaluate DNA damage in human hepatoma (HepG2) cells exposed to 1–50 µM concentrations. Quantify % tail DNA via image analysis software (e.g., CASP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
